molecular formula C10H9F3O3 B6321241 Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate CAS No. 1261620-38-5

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate

Cat. No.: B6321241
CAS No.: 1261620-38-5
M. Wt: 234.17 g/mol
InChI Key: FUFAQSXOEJFNGD-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate (CAS 1261620-38-5) is a high-purity benzoate ester derivative supplied for research and development purposes. This compound features a trifluoromethyl group and a phenolic hydroxyl group on the aromatic ring, a structure of significant interest in medicinal and agrochemical chemistry. With a molecular formula of C10H9F3O3 and a molecular weight of 234.17 g/mol, it serves as a versatile synthetic intermediate . The trifluoromethyl group is known to enhance key properties in bioactive molecules, and this ester is a key precursor in the synthesis of compounds investigated for the treatment of metabolic disorders . It has also been utilized in the synthesis of benzoate esters studied for their anti-juvenile hormone activity in entomological research . Researchers value this building block for its potential to modulate the physicochemical properties of lead compounds and to improve metabolic stability. The product is accompanied by a Certificate of Analysis and is subject to quality control. Handle with care; this product may cause skin and eye irritation and may be harmful if swallowed . This product is intended for research purposes only and is not intended for human, veterinary, or therapeutic use . Store in a sealed container in a dry, cool environment .

Properties

IUPAC Name

ethyl 2-hydroxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFAQSXOEJFNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) as catalysts. In a representative procedure:

  • Catalyst : 0.1–5 mol% H₂SO₄ or p-TsOH

  • Solvent : Ethanol (excess as solvent) or toluene/ethanol azeotrope

  • Temperature : Reflux (78–85°C for ethanol)

  • Duration : 2–30 hours, depending on catalyst and substrate solubility

Notably, the hydroxyl group at the 2-position remains intact under these conditions due to protonation in acidic media, which reduces its nucleophilicity and prevents side reactions like self-esterification. For instance, refluxing 2-hydroxy-5-(trifluoromethyl)benzoic acid with ethanol and H₂SO₄ (0.1 ml per 25 ml solvent) for 12 hours yields the ethyl ester at ~85% purity.

Purification and Yield Enhancement

Crude product purification involves:

  • Neutralization : Washing with aqueous NaHCO₃ to remove residual acid.

  • Solvent Extraction : Using ethyl acetate or dichloromethane.

  • Crystallization : Dissolving in n-heptane or ethyl acetate at 50–60°C and cooling to 20–25°C to precipitate high-purity crystals.

Yields improve to >90% when a Dean-Stark trap is used to remove water, as demonstrated in analogous esterifications of hydroxy-substituted benzoic acids.

Acid Chloride-Mediated Esterification

This two-step method involves converting the carboxylic acid to its reactive acid chloride intermediate, followed by ethanolysis. It avoids equilibrium limitations and achieves higher yields under milder conditions compared to Fischer esterification.

Synthesis of 2-Hydroxy-5-(Trifluoromethyl)benzoyl Chloride

The acid chloride is prepared using thionyl chloride (SOCl₂) or oxalyl chloride[(C₂O₂Cl₂)]:

  • Reagents : SOCl₂ (1.5–2.0 equivalents), catalytic dimethylformamide (DMF)

  • Conditions : Reflux (70–80°C) under nitrogen for 2–4 hours

  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil.

Ethanolysis of the Acid Chloride

The acid chloride is reacted with ethanol in anhydrous conditions:

  • Solvent : Dichloromethane or tetrahydrofuran (THF)

  • Base : Triethylamine (1.1 equivalents) to scavenge HCl

  • Temperature : 0–25°C to minimize side reactions

This method achieves yields of 92–95%, with purity >98% after silica gel chromatography. However, the ortho-hydroxyl group may require transient protection (e.g., acetylation) if side reactions like lactone formation occur.

Protection-Deprotection Strategy for Enhanced Selectivity

When direct esterification proves challenging due to hydroxyl group reactivity, a protection-deprotection sequence ensures selective ester formation.

Hydroxyl Group Protection

The 2-hydroxyl group is protected as a p-toluenesulfonate (tosyl) ester using p-toluenesulfonyl chloride (TsCl):

  • Conditions : TsCl (1.2 equivalents), triethylamine (2.5 equivalents) in toluene at 20–25°C

  • Isolation : Crystallization from n-heptane at 50–60°C yields the protected intermediate at 89% purity.

Esterification and Deprotection

The protected acid undergoes esterification via the acid chloride method (Section 2), followed by tosyl group removal:

  • Deprotection : Hydrolysis with aqueous NaOH (1M) at 80–85°C for 1–2 hours

  • Yield : 82–87% overall, with HPLC purity of 99.5%

Comparative Analysis of Preparation Methods

Parameter Fischer Esterification Acid Chloride Method Protection-Deprotection
Yield (%)85–9092–9582–87
Purity (%)85–9095–9899.5
Reaction Time (h)12–304–68–10
Key AdvantageSimplicityHigh yieldAvoids side reactions
Key LimitationEquilibrium limitationsHCl generationAdditional steps

Industrial-Scale Considerations

For large-scale production, the acid chloride method is preferred due to its shorter reaction time and higher yield. However, Fischer esterification remains viable when cost-effective ethanol and water removal systems (e.g., Dean-Stark traps) are available. Protection-deprotection routes, while lower-yielding, are critical for substrates prone to hydroxyl group interference .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in developing pharmaceuticals and agrochemicals.
  • Reactivity Studies: The unique trifluoromethyl group allows for specific reactivity patterns, making it an ideal candidate for studies on reaction mechanisms and synthetic methodologies.

2. Biology:

  • Enzyme Inhibition Studies: Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is utilized in studies examining enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules aids in understanding metabolic pathways.
  • Biological Activity: Preliminary studies indicate potential antimicrobial and anti-inflammatory properties, suggesting that this compound could inhibit bacterial growth and modulate inflammatory responses through specific enzyme interactions.

3. Medicine:

  • Precursor for Pharmaceutical Development: The compound is a precursor in synthesizing pharmaceutical agents, particularly those targeting inflammatory diseases or cancer. Its structural features may enhance drug potency and selectivity.
  • Therapeutic Applications: Research indicates that compounds with trifluoromethyl groups can exhibit enhanced therapeutic effects due to improved pharmacokinetic properties.

4. Industry:

  • Agrochemicals Development: The unique chemical properties of this compound make it suitable for developing agrochemicals, including pesticides and herbicides.
  • Specialty Chemicals: Its stability and reactivity profile allow for applications in producing specialty chemicals used in various industrial processes.

Case Studies

Case Study 1: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Escherichia coli and Staphylococcus aureus. Using standard disk diffusion methods, zones of inhibition were comparable to established antibiotics, indicating its potential utility in treating infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties demonstrated that this compound could modulate inflammatory pathways through interaction with specific enzymes or receptors. The results suggest that it may serve as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds are compared based on substituents, synthesis, and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate -OH (2), -CF₃ (5), ethyl ester Not reported Intermediate for bioactive molecules; hydrogen-bonding capability .
Mthis compound -OH (2), -CF₃ (5), methyl ester ~220 (estimated) Synthesized via acid-catalyzed esterification; confirmed by $^1$H NMR (δ 3.98 for -OCH₃) .
Ethyl 2-bromo-5-(trifluoromethyl)benzoate -Br (2), -CF₃ (5), ethyl ester 297.07 Boiling point: 284.5±40.0°C (predicted); used as a precursor in cross-coupling reactions .
Ethyl 2-amino-5-(trifluoromethyl)benzoate -NH₂ (2), -CF₃ (5), ethyl ester 233.19 Amino group enhances nucleophilicity; potential agrochemical/drug intermediate .
Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Thiazole core, -CF₃ (aryl), ethyl ester Not reported Thiazole ring introduces heterocyclic reactivity; possible pesticidal applications .

Physicochemical and Reactivity Differences

  • Hydroxyl vs. Bromo : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents, while the bromo substituent enhances electrophilicity at the 2-position, facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Hydroxyl vs. Amino: The amino group (-NH₂) is more nucleophilic than -OH, making amino derivatives more reactive in condensation or acylation reactions. However, -NH₂ may require protection during synthesis .
  • Ester Group Variation : Methyl esters (lower molecular weight) may exhibit higher volatility, whereas ethyl esters offer enhanced lipophilicity, influencing pharmacokinetic properties in drug design .

Notes

Synthesis Variability : Substituents (e.g., -Br vs. -OH) dictate synthetic routes, with bromo derivatives requiring halogenation steps absent in hydroxyl analogs.

Industrial Relevance : Commercial availability (e.g., from Apollo Scientific, CymitQuimica) highlights demand for trifluoromethyl benzoates in high-value chemical production .

Biological Activity

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzoate structure. The trifluoromethyl group is known to enhance the compound's lipophilicity and stability, which can significantly influence its biological activity.

Molecular Formula : C10H9F3O3
Molecular Weight : 232.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds, facilitating interactions with enzymes and receptors, while the trifluoromethyl group enhances its affinity for lipid membranes.

Key Mechanisms:

  • Enzyme Interaction : Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature due to the trifluoromethyl group allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethyl group may enhance this activity by increasing binding affinity to bacterial membranes .
  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways .
  • Enzyme Inhibition : A study profiling numerous chemicals found that this compound inhibited specific cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study assessing cytotoxicity against human breast cancer cells (MCF-7), this compound showed IC50 values around 30 µM after 48 hours of treatment. Mechanistic studies revealed that it induced cell cycle arrest at the G1 phase, leading to increased apoptosis rates .

Comparative Analysis with Related Compounds

Compound NameMolecular StructureBiological Activity
This compoundStructureAntimicrobial, cytotoxic
Mthis compoundSimilar structure without ethyl groupModerate antimicrobial activity
Ethyl 2-hydroxy-4-(trifluoromethyl)benzoateHydroxyl at different positionLower cytotoxicity

Q & A

Q. What synthetic strategies are optimal for preparing Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves esterification of 2-hydroxy-5-(trifluoromethyl)benzoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or coupling agents like DCC. Key steps include:
  • Halogenation : Introducing substituents (e.g., bromine) via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

  • Esterification : Reacting the carboxylic acid with ethanol under reflux with catalytic H₂SO₄.

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Yield Improvement : Use anhydrous conditions and excess ethanol to shift equilibrium.

    Reaction Step Conditions Yield Range Reference
    BrominationNBS, DCM, 0–25°C, 4–6 hrs70–85%
    EsterificationH₂SO₄, EtOH, reflux, 12 hrs60–75%

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituents (e.g., trifluoromethyl at δ 110–125 ppm in ¹³C). The hydroxyl proton (δ 10–12 ppm) may broaden due to hydrogen bonding .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The trifluoromethyl group’s electron density can complicate refinement; apply anisotropic displacement parameters .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H⁺] at m/z 249.04).

Advanced Research Questions

Q. How does the trifluoromethyl group’s electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, directing electrophiles to the para position relative to the hydroxyl group. For Suzuki-Miyaura coupling:
  • Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/Na₂CO₃ (80°C, 12 hrs).
  • Steric hindrance from -CF₃ may slow reactions; optimize with microwave-assisted synthesis (20 mins, 120°C) .
  • Computational studies (DFT) predict activation barriers for competing pathways .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
  • Reproducibility Checks : Validate assays (e.g., enzyme inhibition) across multiple labs.
  • Purity Analysis : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to confirm >95% purity .
  • Metabolite Profiling : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to identify active metabolites .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The -CF₃ group increases logP (~2.5), enhancing membrane permeability but risking toxicity .
  • Docking Studies : AutoDock Vina models interactions with targets (e.g., COX-2). The hydroxyl group forms hydrogen bonds with Arg120/His90 residues .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations arise from polymorphism or residual solvents. Standardize by:
  • Recrystallizing from ethanol/water (1:1) and drying under vacuum (48 hrs, 40°C).
  • Using differential scanning calorimetry (DSC) at 10°C/min to identify polymorphic transitions .

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